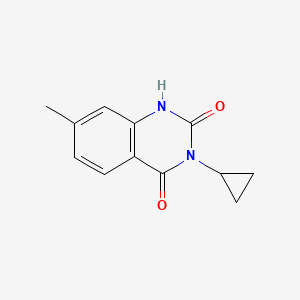
3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione is a quinazoline derivative . Quinazoline derivatives are known for their wide array of pharmacological properties . They have been found in bioactive compounds and commercial drugs .
Synthesis Analysis
Quinazoline derivatives can be synthesized using a one-pot three-component method, in both catalyst- and solvent-free conditions under microwave irradiation . This method has been used to synthesize a series of new quinazoline-2,4-dione compounds .Molecular Structure Analysis
Quinazoline is a heterocyclic compound with the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized from their precursor 3-phenyl-quinazoline-2,4(1H,3H)-dithione . The synthesized compounds were screened for in vitro α-amylase and α-glucosidase inhibitory activity, as well as antioxidants and cytotoxicity .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary. For instance, 3-Benzyl-1H,3H-quinazoline-2,4-dione has a melting point of 163-165°C .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclopropyl-7-methyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-2-5-9-10(6-7)13-12(16)14(11(9)15)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPPBNZYMMYVBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2364684.png)


![(4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2364687.png)
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide](/img/structure/B2364688.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)



![8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2364700.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)

